(3-Amino-2-methoxyphenyl)(morpholino)methanone
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Overview
Description
(3-Amino-2-methoxyphenyl)(morpholino)methanone is an organic compound that features a methoxy group, an amino group, and a morpholino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-methoxyphenyl)(morpholino)methanone typically involves the reaction of 3-amino-2-methoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-methoxyphenyl)(morpholino)methanone can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-Hydroxy-2-methoxyphenyl)(morpholino)methanone.
Reduction: Formation of (3-Amino-2-methoxyphenyl)(morpholino)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-2-methoxyphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-Amino-2-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds with active sites, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)(morpholino)methanone
- (4-Bromophenyl)(morpholino)methanone
- (4-Methoxyphenyl)(2-(1-piperidinyl)phenyl)methanone
Uniqueness
(3-Amino-2-methoxyphenyl)(morpholino)methanone is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the morpholino moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
(3-amino-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-9(3-2-4-10(11)13)12(15)14-5-7-17-8-6-14/h2-4H,5-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVEYGWFRPZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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